molecular formula C13H20N4O2S B2965493 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide CAS No. 1172066-05-5

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide

Cat. No.: B2965493
CAS No.: 1172066-05-5
M. Wt: 296.39
InChI Key: SCGVQYUIQMJAJZ-UHFFFAOYSA-N
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Description

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties . The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.

Scientific Research Applications

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can trigger inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, contributing to its inhibitory effect .

Biochemical Pathways

By inhibiting iNOS and COX-2, this compound affects the biochemical pathways involved in inflammation. The reduction in nitric oxide and prostaglandin production leads to a decrease in inflammation . This can have downstream effects on other biochemical pathways, as these molecules are involved in a variety of physiological processes.

Pharmacokinetics

The compound’s ability to inhibit inos and cox-2 at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression of iNOS and COX-2 proteins . This leads to a reduction in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity of a compound

Future Directions

The future directions for research on “2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide” and related compounds could include further exploration of their anti-inflammatory properties and potential applications in drug discovery, biochemical studies, and material science .

Chemical Reactions Analysis

Types of Reactions

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole

Uniqueness

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit both iNOS and COX-2 enzymes makes it a promising candidate for the development of new anti-inflammatory drugs .

Properties

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-2-3-14-12(18)9-20-13-8-11(15-10-16-13)17-4-6-19-7-5-17/h8,10H,2-7,9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGVQYUIQMJAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC(=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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